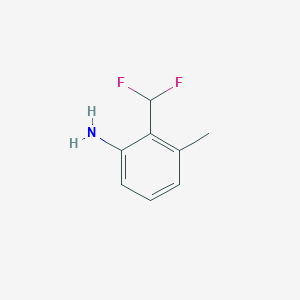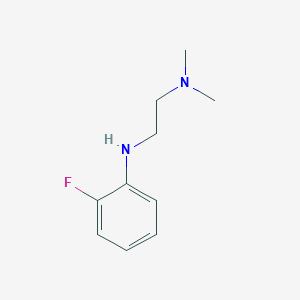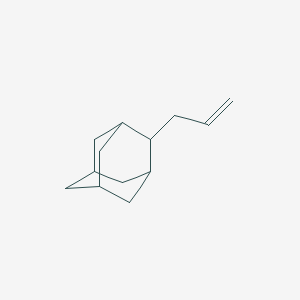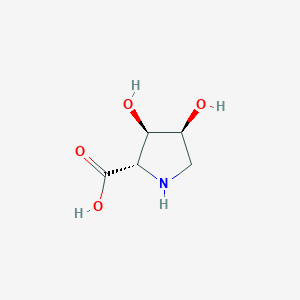
2-Difluoromethyl-3-methyl-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Difluoromethyl-3-methyl-phenylamine is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a phenylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethyl-3-methyl-phenylamine typically involves the introduction of the difluoromethyl group onto a pre-existing phenylamine structure. One common method is the difluoromethylation of aromatic amines using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Difluoromethyl-3-methyl-phenylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Difluoromethyl-3-methyl-phenylamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Wirkmechanismus
The mechanism by which 2-Difluoromethyl-3-methyl-phenylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological activity. Pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Trifluoromethyl-3-methyl-phenylamine
- 2-Difluoromethyl-4-methyl-phenylamine
- 2-Difluoromethyl-3-ethyl-phenylamine
Uniqueness
2-Difluoromethyl-3-methyl-phenylamine is unique due to the specific positioning of the difluoromethyl and methyl groups on the phenylamine structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H9F2N |
|---|---|
Molekulargewicht |
157.16 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3-methylaniline |
InChI |
InChI=1S/C8H9F2N/c1-5-3-2-4-6(11)7(5)8(9)10/h2-4,8H,11H2,1H3 |
InChI-Schlüssel |
ZTGBXUMUSRBFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B15095483.png)


![3,6-Diphenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15095501.png)

![{1,10,10-Trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-5-yl}methanol](/img/structure/B15095517.png)

![Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B15095529.png)

![[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine](/img/structure/B15095541.png)
![1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B15095554.png)

![ethyl 5-amino-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B15095562.png)

